4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid
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Overview
Description
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of cyano and carboxylic acid groups in its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient, reusable organic catalysts such as thiourea dioxide in aqueous medium has been reported . This approach not only enhances the yield but also makes the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano and carboxylic acid groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyano-4H-chromenes
- 4-Oxo-6-styryl-4H-pyran-2-carbonitriles
- Ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid stands out due to its unique combination of cyano and carboxylic acid groups along with the tetraphenyl substitution on the pyran ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
89151-96-2 |
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Molecular Formula |
C31H21NO3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-cyano-2,3,5,6-tetraphenylpyran-4-carboxylic acid |
InChI |
InChI=1S/C31H21NO3/c32-21-31(30(33)34)26(22-13-5-1-6-14-22)28(24-17-9-3-10-18-24)35-29(25-19-11-4-12-20-25)27(31)23-15-7-2-8-16-23/h1-20H,(H,33,34) |
InChI Key |
QUBGFKVADKTTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C(C2(C#N)C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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